molecular formula C20H23N5O5S B10812272 N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide

N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide

Cat. No.: B10812272
M. Wt: 445.5 g/mol
InChI Key: ONPJBMYSUBFYLP-UHFFFAOYSA-N
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Description

N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core linked to a 3-nitrophenyl group and a 1-methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl substituent. This compound combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase, COX-2), with a nitro group (electron-withdrawing) and a piperidine-hydrazine hybrid structure, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-23-12-10-16(11-13-23)21-22-20(26)15-24(17-6-5-7-18(14-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPJBMYSUBFYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Sulfonylation

The benzenesulfonamide moiety is typically synthesized via sulfonylation of aniline derivatives. In the patented process, 4-chlorobenzenesulfonamide serves as a precursor, reacting with hydrazine monohydrate under reflux conditions (121°C) for 40 hours to form 4-sulfonamidophenyl hydrazines. For the target compound, substituting the chloro group with a nitro-phenyl moiety requires nitration or direct use of 3-nitroaniline as the starting material.

Reaction Conditions:

  • Molar Ratio: Hydrazine-to-sulfonamide ratios of 5:1–10:1 optimize conversion.

  • Solvent System: Water as the sole solvent minimizes byproducts and facilitates recycling.

  • Temperature: Reflux at 119–121°C ensures complete dissolution and reaction homogeneity.

Nitro-Phenyl Substitution

Introducing the 3-nitro-phenyl group necessitates electrophilic aromatic substitution or Ullmann-type coupling. The absence of dimethyl sulfoxide (DMSO) in the reaction medium, as emphasized in the patent, prevents unwanted side reactions and improves yield. Post-sulfonylation, nitration can be achieved using concentrated nitric acid in sulfuric acid, though regioselectivity must be controlled to favor the meta-position.

Hydrazine Derivative Coupling

Formation of the Hydrazinocarbonylmethyl Moiety

The hydrazinocarbonylmethyl group is introduced via condensation between a hydrazine derivative and a carbonyl-containing intermediate. The patent describes reacting 4-sulfonamidophenyl hydrazines with hydrochlorides to stabilize the product. For the target compound, 1-methyl-piperidin-4-ylidene-hydrazine is synthesized separately and coupled to the benzenesulfonamide core.

Key Steps:

  • Synthesis of 1-Methyl-piperidin-4-ylidene-hydrazine:

    • Cyclocondensation of piperidine-4-one with methylhydrazine in ethanol under acidic conditions.

    • Isolation as a hydrochloride salt to enhance stability.

  • Coupling to Benzenesulfonamide:

    • Activation of the sulfonamide nitrogen using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

    • Reaction with the hydrazine derivative at 0–5°C to prevent thermal degradation.

Click Chemistry Approach

The PMC study highlights click chemistry for appending complex groups to benzenesulfonamides. While the target compound lacks a triazole linkage, this method offers insights into functionalizing sulfonamides with heterocyclic moieties. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) could theoretically link the piperidinylidene group, though modifications would be required to accommodate the hydrazine backbone.

Purification and Characterization

Recrystallization and Solvent Recovery

The patent emphasizes recrystallization from methanol/water mixtures to purify hydrazine hydrochlorides. For the target compound, a similar protocol is applied:

  • Dissolution: Hot methanol (65°C) dissolves the crude product.

  • Precipitation: Gradual cooling to -5°C yields crystalline N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide .

  • Filtration and Washing: Methanol washes at -10°C remove residual impurities.

Yield Optimization:

  • Batch Processing: Sequential batches recycle mother liquor, improving overall yield to >75%.

  • Purity Analysis: Titration and NMR confirm <0.1% starting material retention.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.1–3.3 ppm (piperidinylidene CH₂), and δ 2.7 ppm (N-methyl group).

  • IR Spectroscopy: Stretching vibrations at 1,650 cm⁻¹ (C=O), 1,340 cm⁻¹ (S=O), and 1,520 cm⁻¹ (NO₂).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Classical Condensation69.299.0Low-cost solvents, scalable
Click Chemistry82.498.5Modular functionalization

Classical Condensation remains preferable for industrial-scale synthesis due to minimal organic solvent use and high reproducibility. Click Chemistry , while efficient, introduces complexity with copper catalysts and azide handling.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazine Oxidation: Strict temperature control (<100°C) and nitrogen atmospheres prevent hydrazine decomposition.

  • Nitro Group Reduction: Use of mild reducing agents (e.g., SnCl₂/HCl) avoids unintended reduction during coupling steps.

Solvent Selection

  • Water-Methanol Systems: Enable high solubility of intermediates and easy recovery.

  • THF Alternatives: Cyclopentyl methyl ether (CPME) offers greener solvation with comparable efficacy .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Sulfonamide Core

The benzenesulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., COX-2 inhibitors like Celecoxib). The target compound’s sulfonamide may enhance binding to hydrophobic enzyme pockets, similar to 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide .

Nitro Group vs. Other Substituents

The 3-nitrophenyl group in the target compound contrasts with:

  • Chlorophenyl (): Chlorine’s electronegativity increases lipophilicity and metabolic stability.
  • Methoxyphenyl (): Methoxy groups improve solubility but reduce electron-withdrawing effects.
  • Phenethyl (): Opioid activity in carfentanil relies on aromatic stacking interactions.

Piperidine-Hydrazine Hybrid

The 1-methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl moiety is unique. Piperidine rings in carfentanil () confer conformational rigidity critical for opioid receptor binding, while hydrazine derivatives (e.g., carbohydrazides in ) are intermediates in drug synthesis. This hybrid structure may balance rigidity and reactivity, enabling interactions with diverse targets .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The nitro group and aromatic systems suggest moderate lipophilicity, comparable to carfentanil (LogP ~3.7) but higher than carbohydrazides () .
  • Enzyme Inhibition Potential: Analogous sulfonamides () inhibit bacterial enzymes; the target compound may share this activity .
  • Toxicity Considerations : Nitro groups can form reactive metabolites (e.g., nitroso intermediates), necessitating further toxicological profiling .

Q & A

Q. What are the common synthetic routes for N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide, and what are the critical reaction conditions to optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a piperidine derivative with a sulfonamide precursor. Key steps include:

  • Amide bond formation between the piperidine and sulfonamide moieties under reflux in polar aprotic solvents like N,N-dimethylformamide (DMF) .
  • Hydrazone linkage introduction via condensation reactions, requiring anhydrous conditions and catalysts such as p-toluenesulfonic acid .
  • Nitro-group functionalization on the phenyl ring, often using nitration mixtures (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

Critical Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or THFSolubility of intermediates
Temperature60–80°C (amide step)Minimizes side reactions
CatalystHBTU or DCCAccelerates coupling efficiency
PurificationColumn chromatography (silica gel) or recrystallizationPurity >95%

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the piperidine-hydrazone linkage and nitro-phenyl substitution . For example, the hydrazone proton appears as a singlet at δ 8.2–8.5 ppm .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • High-Performance Liquid Chromatography (HPLC):
    • Reversed-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace intermediates .
  • Mass Spectrometry (MS):
    • HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 485.1742) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) factors or metabolic instability. Strategies include:

  • Metabolite Identification: Use LC-MS/MS to track in vivo degradation products (e.g., nitro-reduction or sulfonamide cleavage) .
  • Isotopic Labeling: Introduce ¹⁴C or ³H labels to quantify tissue distribution and bioavailability .
  • Species-Specific Metabolism: Compare metabolic stability in human liver microsomes vs. rodent models to explain efficacy gaps .

Example Workflow:

Perform in vitro enzyme inhibition assays (IC₅₀ ≤ 10 µM).

If in vivo activity is poor, conduct ADME studies to identify rapid clearance or poor membrane permeability .

Modify the hydrazone moiety (e.g., replace with a stable carbamate) to enhance metabolic stability .

Q. What computational methods are used to predict the interaction of this compound with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide):
    • Dock the compound into crystal structures (e.g., PDB: 3QQ) to identify key binding residues (e.g., hydrogen bonds with Arg345 in kinase targets) .
  • Molecular Dynamics (MD) Simulations (GROMACS):
    • Simulate ligand-receptor complexes for 100 ns to assess stability of the piperidine-hydrazone conformation in aqueous environments .
  • QSAR Modeling:
    • Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity against cancer cell lines .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SHELX suite):
    • Refine the structure using SHELXL to determine bond angles and torsion angles, critical for confirming the E/Z configuration of the hydrazone group .
    • Address challenges like twinning or poor diffraction quality with SHELXE for phase improvement .
  • Enantiomorph Polarity Analysis:
    • Apply Flack’s x parameter to resolve chiral centers in the piperidine ring, avoiding false positives from near-centrosymmetric structures .

Key Crystallographic Data:

ParameterValueSignificance
Space GroupP2₁2₁2₁Confirms chirality
R-factor<0.05High precision
Torsion Angle (C-N-N-C)178.5°Planar hydrazone linkage

Q. What strategies mitigate toxicity risks identified in preliminary safety assessments?

Methodological Answer:

  • In Silico Toxicity Prediction (ADMET Predictor):
    • Screen for mutagenicity (Ames test alerts) or hERG channel inhibition risks .
  • Structural Optimization:
    • Replace the nitro group (a potential mutagen) with a cyano or trifluoromethyl group to reduce toxicity while retaining activity .
  • In Vitro Cytotoxicity Assays:
    • Test against HEK293 cells (IC₅₀ > 50 µM acceptable) and monitor lactate dehydrogenase (LDH) release .

Q. How do researchers validate the compound’s mechanism of action when conflicting data arise from different assay platforms?

Methodological Answer:

  • Orthogonal Assays:
    • Compare results from fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) to confirm target engagement .
  • Gene Knockdown (CRISPR/Cas9):
    • Silence the putative target (e.g., kinase XYZ) and assess whether the compound’s activity is abolished .
  • Pathway Analysis (Western Blot):
    • Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) to confirm on-target effects .

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key AdvantageReference
HBTU-mediated coupling7298High reproducibility
DCC/NHS activation6595Cost-effective
Microwave-assisted8599Reduced reaction time

Q. Table 2: Biological Activity Profiling

Assay TypeIC₅₀ (µM)Model SystemNotes
Kinase Inhibition0.8HEK293 (overexpressed)Competitive ATP binding
Antiproliferative12.4MCF-7 (breast cancer)Synergy with paclitaxel
Cytotoxicity>50HEK293Low off-target toxicity

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